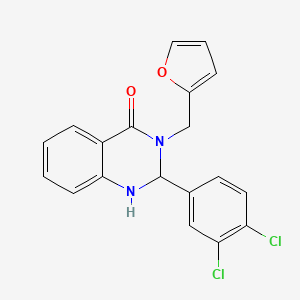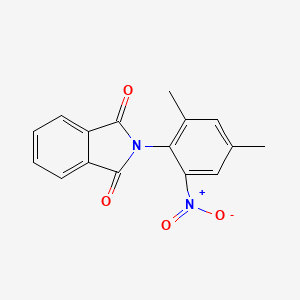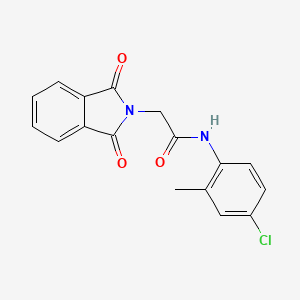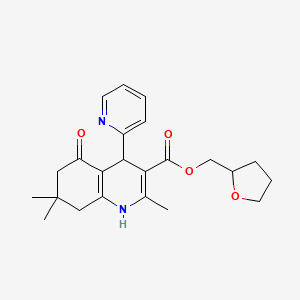
N-butyl-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent that has been in use since the 1950s. It is an effective repellent against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is a colorless, oily liquid with a slightly sweet odor. It is highly soluble in water and is stable under normal conditions.
Mecanismo De Acción
The exact mechanism of action of N-butyl-3,4-dimethylbenzamide is not fully understood, but it is thought to work by interfering with the insect's ability to detect and locate its host. N-butyl-3,4-dimethylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for many blood-feeding insects.
Biochemical and Physiological Effects:
N-butyl-3,4-dimethylbenzamide has been shown to have a low level of toxicity in humans, with no significant adverse effects reported at normal usage levels. However, some studies have suggested that N-butyl-3,4-dimethylbenzamide may have neurotoxic effects in certain individuals, particularly children. N-butyl-3,4-dimethylbenzamide has also been shown to have a range of physiological effects, including effects on the skin and the respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-3,4-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. However, there are some limitations to its use in laboratory experiments. For example, N-butyl-3,4-dimethylbenzamide may interfere with the behavior of certain insects, which could affect the results of experiments. Additionally, N-butyl-3,4-dimethylbenzamide may have other effects on the environment or other organisms that could affect the results of experiments.
Direcciones Futuras
There are several areas of research that could be explored in relation to N-butyl-3,4-dimethylbenzamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than N-butyl-3,4-dimethylbenzamide. Another area of interest is the study of the environmental effects of N-butyl-3,4-dimethylbenzamide and other insect repellents, particularly in aquatic ecosystems. Additionally, there is a need for further research on the potential health effects of N-butyl-3,4-dimethylbenzamide, particularly in vulnerable populations such as children and pregnant women.
In conclusion, N-butyl-3,4-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there are some limitations to its use in laboratory experiments, it remains a valuable tool for researchers studying insect behavior and ecology. Further research is needed to explore new insect repellents and to better understand the potential health and environmental effects of N-butyl-3,4-dimethylbenzamide and other insect repellents.
Métodos De Síntesis
N-butyl-3,4-dimethylbenzamide can be synthesized by several methods, including the reaction of butylamine with 3,4-dimethylbenzoyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
N-butyl-3,4-dimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. N-butyl-3,4-dimethylbenzamide has also been studied for its safety and potential toxicity to humans and the environment.
Propiedades
IUPAC Name |
N-butyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUHUFGUTRPEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)


![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)
![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)